

The Journey of Viloxazine (KB 5666): From Antidepressant to ADHD Therapeutic

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A Technical Overview of the Discovery, Development, and Repurposing of a Serotonin Norepinephrine Modulating Agent

Viloxazine, initially designated as ICI 58,834 and later known by the research code **KB 5666**, represents a fascinating case study in pharmaceutical development, characterized by its initial introduction as an antidepressant, subsequent withdrawal, and successful repurposing as a non-stimulant treatment for Attention-Deficit/Hyperactivity Disorder (ADHD). This technical guide provides an in-depth history of Viloxazine, detailing its pharmacological evolution, key experimental findings, and the clinical development that led to its re-emergence as a valuable therapeutic agent.

Discovery and Initial Development as an Antidepressant

The story of Viloxazine begins at Imperial Chemical Industries (ICI) in the United Kingdom. Scientists there, while investigating the properties of beta-blockers, observed that some of these compounds exhibited serotonin reuptake inhibitory activity at high doses.[1] This finding sparked an effort to synthesize novel compounds with enhanced central nervous system (CNS) activity. To improve the ability of these molecules to cross the blood-brain barrier, the ethanolamine side chain characteristic of beta-blockers was replaced with a morpholine ring, leading to the synthesis of Viloxazine.[1]



First described in the scientific literature in 1972, Viloxazine was initially developed as an antidepressant.[1][2] It was marketed in Europe under brand names such as Vivalan starting in 1974 and was used for nearly three decades to treat depression.[1][3] During this period, it was recognized for having a relatively low risk of cardiotoxicity compared to first-generation antidepressants like tricyclic antidepressants and monoamine oxidase inhibitors.[4] The most commonly reported side effects were gastrointestinal in nature.[4]

In 1984, the U.S. Food and Drug Administration (FDA) granted Viloxazine an orphan drug designation for the treatment of cataplexy and narcolepsy, with the proposed brand name Catatrol.[1][2] However, for reasons that are not publicly detailed, it was never approved for these indications in the United States.[1][2] In 2002, the immediate-release formulation of Viloxazine was withdrawn from markets worldwide for commercial reasons unrelated to its safety or efficacy.[1][3]

Repurposing for ADHD: The Advent of an Extended-Release Formulation

In the 2010s, Supernus Pharmaceuticals took an interest in Viloxazine, recognizing its potential as a non-stimulant treatment for ADHD.[1] The company developed an extended-release (ER) capsule formulation, known as SPN-812, designed for once-daily administration. This new formulation aimed to provide a stable pharmacokinetic profile suitable for managing ADHD symptoms throughout the day.

This development culminated in the FDA approval of Viloxazine ER (brand name Qelbree) in April 2021 for the treatment of ADHD in pediatric patients aged 6 to 17 years.[5][6][7] The approval was later extended to include adult patients.[8] This marked the first new non-stimulant ADHD medication approved in the United States in nearly a decade, offering a new therapeutic option with no known potential for abuse.[2][6]

Evolving Understanding of the Mechanism of Action

For many years, Viloxazine was primarily classified as a selective norepinephrine reuptake inhibitor (NRI).[1][2] Its therapeutic effects were attributed to its ability to block the norepinephrine transporter (NET), thereby increasing the concentration of norepinephrine in the synaptic cleft.[9][10] This action is crucial in brain regions like the prefrontal cortex, which are implicated in regulating attention, executive function, and impulse control.[2][11]



However, more recent research has revealed a more complex pharmacological profile.[1][11] Viloxazine is now understood to be a Serotonin Norepinephrine Modulating Agent (SNMA).[10] [11] In addition to its moderate inhibition of NET, Viloxazine interacts with specific serotonin receptors. In vitro studies have demonstrated that it acts as an antagonist at the 5-HT₂B receptor and an agonist at the 5-HT₂C receptor.[10][11]

This dual mechanism is significant. The antagonism of 5-HT₂B receptors and agonism of 5-HT₂C receptors are hypothesized to contribute to its therapeutic effects, including the suppression of hyperactivity.[11] Furthermore, in vivo microdialysis studies in rats have shown that Viloxazine increases extracellular levels of not only norepinephrine but also serotonin (5-HT) and dopamine (DA) in the prefrontal cortex.[11][12] This broader modulation of key neurotransmitters involved in ADHD pathophysiology likely underpins its clinical efficacy.[9][11]

Quantitative Pharmacological and Clinical Data

The following tables summarize key quantitative data from preclinical and clinical studies of Viloxazine.

Table 1: Receptor Binding and Transporter Inhibition

Target	Parameter	Value	Reference
Norepinephrine Transporter (NET)	Ki	155 - 630 nM	[1]
Serotonin Transporter (SERT)	Ki	17,300 nM	[1]
Dopamine Transporter (DAT)	Ki	>100,000 nM	[1]
Serotonin 5-HT₂B Receptor	Ki	3,900 nM (Antagonist)	[1]
Serotonin 5-HT₂C Receptor	Ki	6,400 nM (Agonist)	[1]

Table 2: Pharmacokinetic Properties



Parameter	Immediate-Release (IR)	Extended-Release (ER)	Reference
Elimination Half-Life	2-5 hours	2-5 hours 7.02 ± 4.74 hours	
Time to Peak Plasma Concentration	N/A ~5 hours (range 3-9 hours)		[1]
Protein Binding	76-82% 76-82%		[1]
Metabolism	CYP2D6, UGT1A9, UGT2B15	CYP2D6, UGT1A9, UGT2B15	[1]
Primary Metabolite	5-Hydroxyviloxazine glucuronide	5-Hydroxyviloxazine glucuronide	[1]
Excretion	~90% Urine, <1% Feces	~90% Urine, <1% Feces	[1]

Table 3: Summary of Key Phase III Clinical Trials for Viloxazine ER in ADHD



Trial Identifier	Patient Population	Doses Studied	Key Efficacy Outcomes	Reference
NCT03247530	Children (6-11 years)	100 mg, 200 mg daily	Significant improvement in ADHD-RS-5 Total Score vs. placebo. Significant improvement in CGI-I score vs. placebo.	[5]
NCT03247517	Adolescents (12- 17 years)	200 mg, 400 mg daily	Statistically significant improvement in ADHD symptoms.	[5][12]
NCT04016779	Adults	200-600 mg daily	Statistically significant improvement in ADHD-RS-5 Total Score and CGI-S score vs. placebo.	[8][12]

ADHD-RS-5: ADHD Rating Scale, 5th Edition; CGI-I: Clinical Global Impression-Improvement; CGI-S: Clinical Global Impression-Severity.

Experimental Protocols Chemical Synthesis of Viloxazine Hydrochloride

Several methods for synthesizing Viloxazine have been described. A common route, outlined in U.S. patents, involves a multi-step process:[6][13][14]

• Step 1: Epoxide Formation: 2-ethoxyphenol is reacted with epichlorohydrin in the presence of a base (e.g., potassium carbonate) and optionally a phase-transfer catalyst to produce the



epoxide intermediate, 1-(2-ethoxyphenoxy)-2,3-epoxypropane.

- Step 2: Ring Formation: The epoxide intermediate is then reacted with 2-aminoethyl hydrogen sulfate in the presence of a strong base (e.g., sodium hydroxide). This initiates a ring-opening of the epoxide followed by an intramolecular cyclization to form the morpholine ring, yielding Viloxazine free base.
- Step 3: Salt Formation and Purification: The Viloxazine free base is dissolved in a suitable solvent (e.g., isopropanol). Concentrated hydrochloric acid is added to form the hydrochloride salt. The final product, Viloxazine HCl, is then purified by recrystallization.

In Vitro Receptor Binding and Functional Assays

The pharmacological profile of Viloxazine was characterized using a series of in vitro assays: [11]

- Radioligand Binding Assays: To determine the binding affinity (K_i) of Viloxazine for various neurotransmitter transporters (NET, SERT, DAT) and receptors, competitive binding assays were performed. This typically involves incubating cell membranes expressing the target of interest with a specific radiolabeled ligand and varying concentrations of Viloxazine. The concentration of Viloxazine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and converted to a K_i value.
- Functional Assays: To determine whether Viloxazine acts as an agonist or antagonist at specific receptors (e.g., 5-HT₂B, 5-HT₂C), functional assays are employed. These assays measure the cellular response following receptor activation. For example, agonist activity can be quantified by measuring the production of a second messenger (like inositol phosphate or calcium mobilization) after the application of Viloxazine to cells expressing the receptor. Antagonist activity is determined by the ability of Viloxazine to block the response induced by a known agonist.

In Vivo Microdialysis for Neurotransmitter Level Measurement

To assess the effect of Viloxazine on extracellular neurotransmitter levels in the brain, in vivo microdialysis studies were conducted in freely moving rats:[11][12]



- Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region of interest, such as the prefrontal cortex (PFC).
- Perfusion and Sampling: The probe is continuously perfused with an artificial cerebrospinal fluid. Neurotransmitters from the extracellular space diffuse across the probe's semipermeable membrane into the perfusate (dialysate). Samples of the dialysate are collected at regular intervals.
- Drug Administration: After establishing a stable baseline of neurotransmitter levels, Viloxazine is administered to the animal (e.g., via intraperitoneal injection).
- Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the concentrations of norepinephrine, serotonin, and dopamine. The changes in these levels post-administration are then compared to the baseline.

Phase III Clinical Trial Design for ADHD

The efficacy and safety of Viloxazine ER for ADHD were established in randomized, double-blind, placebo-controlled, multi-center Phase III trials. The general protocol for these studies was as follows:[5][8]

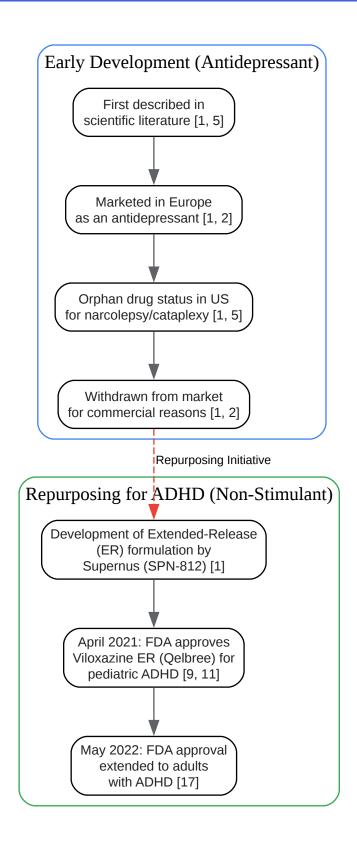
- Patient Population: Participants (children, adolescents, or adults) with a confirmed diagnosis
 of ADHD according to DSM-5 criteria and a minimum baseline score on a standardized
 ADHD rating scale (e.g., ADHD-RS-5) were enrolled. Key exclusion criteria included certain
 psychiatric comorbidities, cardiovascular disorders, and a history of seizures.[8]
- Study Design: The trials typically consisted of a screening period, a titration period, and a maintenance treatment period.
- Randomization: Eligible participants were randomly assigned to receive either once-daily Viloxazine ER at a specific dose (or one of several doses) or a matching placebo.
- Dosing: Treatment was initiated at a low dose and gradually titrated up over several weeks to the target dose to optimize tolerability.



- Efficacy Assessments: The primary efficacy endpoint was the change from baseline in the ADHD-RS-5 total score at the end of the treatment period (typically 6-8 weeks). Secondary endpoints included the Clinical Global Impression-Improvement (CGI-I) score and measures of functional impairment.
- Safety Assessments: Safety and tolerability were monitored throughout the study by recording adverse events, vital signs (including heart rate and blood pressure), and laboratory tests.

Visualizations Development and Repurposing Timeline



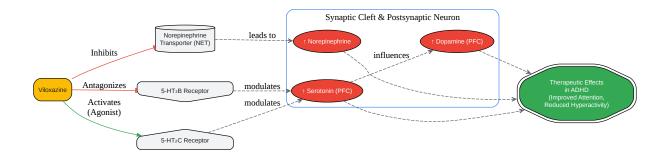


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Caption: A timeline of key milestones in the history of Viloxazine.



Proposed Mechanism of Action

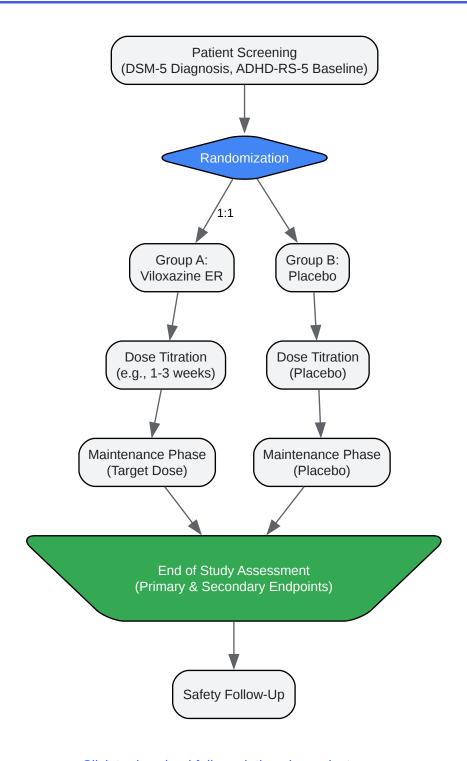


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Caption: Viloxazine's multimodal mechanism of action in the CNS.

General Workflow for a Phase III ADHD Clinical Trial





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Caption: A typical workflow for a Phase III ADHD clinical trial.

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